3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)-5-thiophen-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H15N3OS/c1-4-13-5-2-9(1)7-11-14-12(16-15-11)10-3-6-17-8-10/h3,6,8-9,13H,1-2,4-5,7H2 |
InChI Key |
BJHVMMQDSDIEEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NOC(=N2)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Classical Amidoxime-Acyl Chloride Cyclization
The Tiemann-Krüger method forms the foundation of 1,2,4-oxadiazole synthesis. For 3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole, this approach involves reacting piperidin-4-ylmethyl amidoxime with thiophene-3-carbonyl chloride in the presence of a base such as triethylamine (TEA). The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the acyl chloride, followed by cyclodehydration.
Reaction Conditions :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature (RT)
-
Catalyst: TEA or pyridine
Limitations :
-
Requires anhydrous conditions.
-
Moderate yields due to competing hydrolysis of acyl chloride.
Coupling Reagent-Mediated Cyclization
To circumvent acyl chloride instability, carboxylic acids are activated using coupling agents. For example, thiophene-3-carboxylic acid and piperidin-4-ylmethyl amidoxime are condensed using propylphosphonic anhydride (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Optimized Protocol :
Advantages :
-
High yields and short reaction times (0.5–6 hours).
-
Minimal byproduct formation.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) significantly accelerates cyclization. A two-step procedure is employed:
Synthesis of Piperidin-4-ylmethyl Amidoxime
Piperidin-4-ylmethyl nitrile is reacted with hydroxylamine hydrochloride in a methanol/water mixture under MWI (100°C, 10 minutes).
Cyclization with Thiophene-3-carboxylic Acid
The amidoxime is mixed with thiophene-3-carboxylic acid methyl ester and K₂CO₃ under MWI (150°C, 5 minutes).
Key Parameters :
Benefits :
-
Environmentally friendly (reduced solvent volume).
-
Scalable for industrial applications.
Superbase-Mediated One-Pot Synthesis
Baykov et al.’s NaOH/DMSO system enables one-pot synthesis from piperidin-4-ylmethyl amidoxime and thiophene-3-carboxylic acid methyl ester .
Procedure :
Challenges :
-
Incompatibility with free -NH₂ or -OH groups in reactants.
-
Requires neutralization and extraction for purification.
Vilsmeier Reagent Activation
Zarei M.’s method activates thiophene-3-carboxylic acid using Vilsmeier reagent (POCl₃/DMF), followed by cyclization with piperidin-4-ylmethyl amidoxime .
Steps :
-
Vilsmeier complex formation : Carboxylic acid + POCl₃/DMF (0°C, 30 minutes).
-
Cyclization : Add amidoxime, stir at RT for 2 hours.
-
Work-up : Quench with ice-water, extract with ethyl acetate.
Outcomes :
Comparative Analysis of Methods
| Method | Conditions | Yield | Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Acyl Chloride | DCM, TEA, 0°C–RT | 50–70% | 6–12 h | Simple reagents | Low yield, moisture-sensitive |
| T3P-Mediated | CH₃CN, 80°C | 87–93% | 0.5–6 h | High yield, fast | Costly coupling agent |
| Microwave-Assisted | EtOH, MWI 150°C | 85–90% | 15 min | Rapid, eco-friendly | Specialized equipment needed |
| Superbase (NaOH/DMSO) | RT, 4–24 h | 60–75% | 4–24 h | One-pot, no coupling agents | Functional group incompatibility |
| Vilsmeier Activation | POCl₃/DMF, RT | 80–88% | 2 h | High purity, scalable | Requires careful handling of POCl₃ |
Mechanistic Insights
Cyclodehydration Pathway
The amidoxime’s oxygen attacks the electrophilic carbon of the activated carboxylic acid derivative (e.g., acyl chloride or T3P-activated acid), forming a tetrahedral intermediate. Subsequent dehydration yields the 1,2,4-oxadiazole ring.
Role of Microwave Irradiation
MWI enhances reaction kinetics by dipolar polarization, reducing activation energy. This is particularly effective in cyclization steps, where traditional heating causes decomposition.
Challenges and Optimization Strategies
Protecting Group Strategies
The piperidine’s secondary amine may interfere with cyclization. Boc-protection of the piperidine prior to amidoxime formation prevents undesired side reactions. Deprotection with TFA post-cyclization restores the free amine.
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but complicate purification. Switchable solvents (e.g., ionic liquids) are under investigation for greener workflows.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. A study synthesized various oxadiazole derivatives and evaluated their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds displayed significant inhibitory effects, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of oxadiazoles has been widely studied. For instance, derivatives of 1,3,4-oxadiazole were screened for cytotoxic effects on glioblastoma cell lines. Compounds showed significant apoptosis induction in cancer cells, suggesting their utility in cancer therapy . Additionally, molecular docking studies have indicated favorable interactions between these compounds and target proteins involved in cancer progression .
Anti-diabetic Effects
In vivo studies using genetically modified models have shown that oxadiazole derivatives can lower glucose levels significantly, indicating their potential as anti-diabetic agents. This property is particularly relevant given the rising prevalence of diabetes worldwide .
Conductive Polymers
The incorporation of oxadiazole units into polymer matrices has been explored for enhancing electrical conductivity. Research indicates that polymers containing oxadiazole groups exhibit improved charge transport properties, making them suitable for applications in organic electronics and photovoltaic devices .
Sensors
Oxadiazole derivatives have also been investigated for use in sensor technology. Their ability to undergo reversible electrochemical reactions allows for the development of sensitive sensors for detecting various analytes, including biomolecules and environmental pollutants .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1,2,4-Oxadiazole Derivatives
Key Insights
Substituent Effects on Biological Activity :
- The natural compound 3-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole demonstrates potent PPAR-α agonism (EC₅₀ = 0.18–0.77 μM), attributed to the pyridine-thiophene combination . The target compound replaces pyridine with a piperidinylmethyl group, which may alter binding kinetics due to increased steric bulk and basicity.
- Compound 16, a synthetic analog with a modified thiophenyl group, retains PPAR-α activity (EC₅₀ = 0.23–0.83 μM) but shows reduced cytotoxicity, suggesting that substituent flexibility at the 3-position can optimize therapeutic indices .
The quinoline-sulfonyl-piperidinylmethyl analog (MW = 440.5) introduces a bulky aromatic sulfonyl group, which may improve target specificity but reduce metabolic stability .
Synthetic Considerations :
- HPLC purification methods for related oxadiazoles (e.g., using Luna C-18 columns with MeOH/H₂O gradients) indicate that substituent polarity significantly affects retention times and purification efficiency .
Comparative Stability and Reactivity
- Energetic materials like LLM-191 and BODN highlight the oxadiazole ring’s thermal stability when paired with nitro groups, but the target compound’s pharmacological application likely prioritizes hydrolytic stability over detonation properties .
- The chloromethyl group in 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole confers reactivity for nucleophilic substitution, contrasting with the target compound’s piperidinylmethyl group, which is more stable and biocompatible .
Biological Activity
3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is a compound that has garnered interest due to its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 258.33 g/mol. The structure features a piperidine ring linked to an oxadiazole moiety and a thiophene group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities. These include:
- Antimicrobial Activity : Many derivatives of oxadiazoles show significant antibacterial and antifungal properties. A study highlighted that oxadiazole derivatives displayed effective inhibition against various Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Compounds with the oxadiazole core have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives have been reported to induce apoptosis in human leukemia and breast cancer cells, showing promise as potential anticancer agents .
- Anti-inflammatory Effects : Some studies indicate that oxadiazole derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
A comparative study on various oxadiazole derivatives showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |
|---|---|---|
| This compound | 16 | 32 |
| Reference Drug (Gentamicin) | 8 | 16 |
These results indicate that the compound has comparable efficacy to established antibiotics.
Anticancer Activity
In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| U-937 | 15.0 | Cell cycle arrest at G2/M phase |
Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound compared to control groups.
Case Studies
Several case studies have documented the therapeutic potential of similar oxadiazole derivatives:
- Study on Antitubercular Activity : A derivative structurally similar to our compound showed promising results in inhibiting Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
- Neuroprotective Effects : Research indicated that certain oxadiazole derivatives could protect neuronal cells from oxidative stress-induced damage, hinting at their possible use in neurodegenerative diseases .
Q & A
Basic: What are the optimal synthetic routes for 3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole, and what reaction conditions maximize yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the oxadiazole core via cyclization of thioamide intermediates. For example, reacting a nitrile derivative with hydroxylamine hydrochloride under reflux in ethanol/water, followed by cyclization with trifluoroacetic anhydride (TFAA) .
- Step 2: Introduction of the piperidin-4-ylmethyl group using nucleophilic substitution. For instance, coupling a pre-synthesized piperidine derivative with the oxadiazole intermediate in the presence of a base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 60–80°C .
- Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol improves purity (>95% by HPLC) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Detects functional groups (C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Ensures purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion ([M+H]+) and fragmentation patterns .
Advanced: How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Software Setup: Use Gaussian 09/16 with B3LYP/6-31G(d,p) basis set for geometry optimization and frontier molecular orbital (FMO) analysis .
- Key Parameters:
- Validation: Compare theoretical IR/NMR spectra with experimental data to refine computational models .
Advanced: What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. antibacterial potency)?
Methodological Answer:
- Comparative Assays:
- Mechanistic Studies:
Advanced: How can researchers design experiments to study interactions between this compound and biological macromolecules?
Methodological Answer:
- Molecular Docking:
- In Vitro Binding Assays:
- Fluorescence quenching experiments to determine binding constants (e.g., Stern-Volmer plots with bovine serum albumin) .
- Circular Dichroism (CD) to monitor conformational changes in proteins upon ligand binding .
- Cellular Uptake Studies:
Advanced: What methodologies optimize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset temperature) .
- pH-Solubility Profile: Use shake-flask method with phosphate buffers (pH 1.2–7.4) to identify optimal formulation conditions .
Advanced: How can metal complexation enhance the compound’s biological or catalytic activity?
Methodological Answer:
- Ligand Design: Utilize the oxadiazole’s nitrogen atoms as coordination sites. Synthesize Cu(II) or Ni(II) complexes by reacting the compound with metal salts (e.g., CuCl₂·2H₂O in methanol) .
- Characterization:
- UV-Vis spectroscopy to confirm d-d transitions (e.g., Cu(II) complexes show λmax ~600 nm) .
- Cyclic voltammetry to assess redox activity .
- Bioactivity Screening: Compare antimicrobial activity of free ligand vs. metal complexes to identify synergies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
